Cas no 450352-40-6 (3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione)

3-Benzyl-5-(2-(morpholin-4-yl)ethyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound featuring a thiadiazinane core functionalized with benzyl and morpholine-containing side chains. This structure imparts unique reactivity and potential applications in medicinal chemistry and organic synthesis. The presence of the morpholine moiety enhances solubility and bioavailability, while the thione group offers versatile coordination and binding properties. The compound’s rigid framework and sulfur-containing heterocycle make it a valuable intermediate for the development of pharmacologically active molecules, particularly in targeting sulfur-dependent enzymatic processes. Its well-defined synthetic pathway allows for consistent purity and scalability, supporting research in drug discovery and material science.
3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione structure
450352-40-6 structure
商品名:3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione
CAS番号:450352-40-6
MF:C16H23N3OS2
メガワット:337.503320932388
CID:6150552
PubChem ID:3238908

3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione 化学的及び物理的性質

名前と識別子

    • 3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione
    • BRD-K95762625-001-01-9
    • HMS2461F19
    • F0547-0174
    • 450352-40-6
    • 3-benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione
    • Oprea1_399402
    • MLS000095692
    • 3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione
    • CHEMBL1365235
    • 3-benzyl-5-(2-morpholinoethyl)-1,3,5-thiadiazinane-2-thione
    • SMR000031238
    • ChemDiv3_012925
    • HMS1509L11
    • CCG-34017
    • AKOS024582684
    • インチ: 1S/C16H23N3OS2/c21-16-19(12-15-4-2-1-3-5-15)13-18(14-22-16)7-6-17-8-10-20-11-9-17/h1-5H,6-14H2
    • InChIKey: JTONJFUVEFZKSP-UHFFFAOYSA-N
    • ほほえんだ: S1C(N(CC2C=CC=CC=2)CN(C1)CCN1CCOCC1)=S

計算された属性

  • せいみつぶんしりょう: 337.12825471g/mol
  • どういたいしつりょう: 337.12825471g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 357
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 76.3Ų

3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0547-0174-5μmol
3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione
450352-40-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0547-0174-50mg
3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione
450352-40-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0547-0174-5mg
3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione
450352-40-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0547-0174-10mg
3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione
450352-40-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0547-0174-20mg
3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione
450352-40-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0547-0174-30mg
3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione
450352-40-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0547-0174-25mg
3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione
450352-40-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0547-0174-2μmol
3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione
450352-40-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0547-0174-15mg
3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione
450352-40-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0547-0174-40mg
3-benzyl-5-[2-(morpholin-4-yl)ethyl]-1,3,5-thiadiazinane-2-thione
450352-40-6 90%+
40mg
$140.0 2023-05-17

3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thione 関連文献

3-benzyl-5-2-(morpholin-4-yl)ethyl-1,3,5-thiadiazinane-2-thioneに関する追加情報

3-Benzyl-5-(2-(Morpholin-4-Yl)Ethyl)-1,3,5-Thiadiazinane-2-Thione (CAS No. 450352-40-6)

The compound 3-benzyl-5-(2-(morpholin-4-yl)ethyl)-1,3,5-thiadiazinane-2-thione (CAS No. 450352-40-6) is a notable sulfur-containing heterocyclic compound with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiadiazinane thiones, which are known for their potential biological activities and applications in drug design.

Thiadiazinane thiones are six-membered rings containing sulfur and nitrogen atoms, with a thione group (C=S) at the 2-position. The structure of 3-benzyl-5-(2-(morpholin-4-yl)ethyl)-1,3,5-thiadiazinane-2-thione incorporates a benzyl group at the 3-position and a morpholinoethyl substituent at the 5-position. These substituents contribute to the compound's chemical properties and biological activity.

Recent studies have highlighted the potential of this compound as a biological inhibitor and antitumor agent. Research conducted in 2023 has demonstrated its ability to modulate key enzymes involved in cellular signaling pathways, making it a promising candidate for therapeutic interventions. The morpholinoethyl group plays a significant role in enhancing the compound's solubility and bioavailability, which are critical factors for its pharmacokinetic profile.

The synthesis of 3-benzyl-5-(2-(morpholin-4-y l)ethyl)-1,3,5-thiadiazinane -thione involves a multi-step process that typically includes cyclization reactions and functional group transformations. The use of microwave-assisted synthesis has been reported to improve reaction efficiency and yield high-purity product. This approach aligns with current trends toward greener and more sustainable synthetic methodologies.

In terms of biological activity, this compound has shown selective inhibition against certain kinases involved in cancer progression. Preclinical studies have indicated that it exhibits potent antiproliferative effects on various cancer cell lines while demonstrating minimal toxicity to normal cells. These findings underscore its potential as a targeted therapeutic agent in oncology.

Furthermore, computational modeling studies have provided insights into the molecular interactions between 3-benzyl -thiadiazinane thione derivatives and their target proteins. These studies have revealed that the benzyl group contributes to hydrophobic interactions, while the morpholinoethyl moiety facilitates hydrogen bonding with key residues in the active site of the target enzyme.

The development of analogs based on this compound is an active area of research. Scientists are exploring variations in substituents to optimize pharmacokinetic properties and enhance therapeutic efficacy. For instance, replacing the benzyl group with other aromatic moieties or modifying the morpholinoethyl side chain has been shown to influence both solubility and binding affinity.

In conclusion, 3-benzyl -thiadiazinane thione derivatives, including CAS No. 450352 -40 -6 , represent a promising class of compounds with significant potential in drug discovery and development. Their unique structural features and biological activities make them valuable tools for advancing our understanding of disease mechanisms and designing novel therapeutics.

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